ホマトロピン

概要

説明

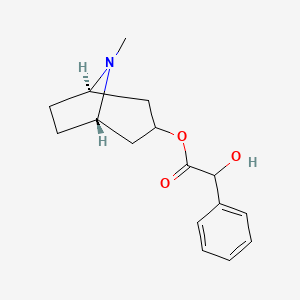

Homatropine is an anticholinergic medication that acts as an antagonist at muscarinic acetylcholine receptors, affecting the parasympathetic nervous system. It is commonly used in ophthalmology as a cycloplegic to temporarily paralyze accommodation and as a mydriatic to dilate the pupil . Homatropine is also used in combination with hydrocodone as an antitussive to relieve cough .

科学的研究の応用

Homatropine has a wide range of scientific research applications:

Chemistry: Used as a template in the synthesis of molecularly imprinted polymers (MIPs) for analytical methods.

Biology: Studied for its effects on muscarinic acetylcholine receptors and parasympathetic nervous system.

Industry: Utilized in the production of anticholinergic drugs and related compounds.

作用機序

Target of Action

Homatropine is an anticholinergic agent that acts as an antagonist at muscarinic acetylcholine receptors . These receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Mode of Action

Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine . It is expected to act in a similar manner as atropine, producing similar parasympatholytic effects . By blocking muscarinic receptors and cholinergic signaling pathways, homatropine blocks the response of the iris sphincter muscle and causes the pupil to become unresponsive to light upon dilation or mydriasis .

Biochemical Pathways

The muscarinic acetylcholine receptor, the primary target of homatropine, mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . By antagonizing these receptors, homatropine disrupts these pathways, leading to its therapeutic effects.

Result of Action

Homatropine produces typical anticholinergic effects inducing mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye). Other effects of structurally-related atropine that could also apply to homatropine include inhibition of secretions, tachycardia, relaxation of smooth muscle, and central nervous effects including excitation .

生化学分析

Biochemical Properties

Homatropine plays a significant role in biochemical reactions by interacting with muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors that mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels . Homatropine binds to these receptors, blocking the action of acetylcholine and preventing the usual parasympathetic responses such as pupil constriction and accommodation .

Cellular Effects

Homatropine affects various types of cells, particularly those in the eye. It induces mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), which are essential for detailed eye examinations . Additionally, homatropine can inhibit secretions, cause tachycardia, relax smooth muscle, and produce central nervous system effects such as excitation . These effects are mediated through its antagonistic action on muscarinic receptors, impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, homatropine exerts its effects by competitively binding to muscarinic acetylcholine receptors. This binding prevents acetylcholine from activating these receptors, thereby inhibiting the parasympathetic nervous system’s actions . Homatropine’s bulky aromatic group replaces the acetyl group of acetylcholine, blocking the receptor’s active site and preventing signal transduction . This results in the inhibition of typical cholinergic responses, such as pupil constriction and accommodation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of homatropine can vary over time. Homatropine eye drops typically have a shorter duration of action compared to other cycloplegic drugs like atropine, with effects lasting from 1 to 3 days . The stability and degradation of homatropine in vitro and in vivo are crucial for its efficacy, with long-term effects on cellular function being observed in some studies .

Dosage Effects in Animal Models

The effects of homatropine vary with different dosages in animal models. For instance, in dogs, homatropine is used in combination with hydrocodone to reduce respiratory secretions . The acute oral LD50 of homatropine is 1200 mg/kg in rats, 1400 mg/kg in mice, and 1000 mg/kg in guinea pigs, indicating its systemic toxicity at high doses . These studies highlight the importance of dosage in determining the therapeutic and adverse effects of homatropine.

Metabolic Pathways

Homatropine is involved in metabolic pathways that include interactions with enzymes and cofactors. By blocking muscarinic receptors and cholinergic signaling pathways, homatropine affects the response of the iris sphincter muscle and the accommodative muscle of the ciliary body . These interactions influence metabolic flux and metabolite levels, contributing to its pharmacological effects .

Transport and Distribution

Homatropine is transported and distributed within cells and tissues through various mechanisms. It is administered as eye drops for local effects in the eye, where it is absorbed and distributed to the target tissues . The drug’s distribution is influenced by its interaction with transporters and binding proteins, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of homatropine is primarily within the plasma membrane region of target cells. It binds to muscarinic acetylcholine receptors located on the cell surface, preventing acetylcholine from activating these receptors . This localization is crucial for its activity and function, as it ensures that homatropine effectively blocks cholinergic signaling at the receptor level .

準備方法

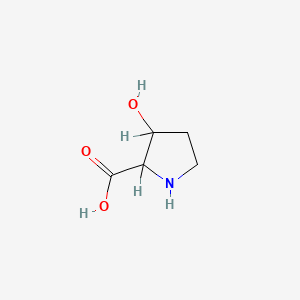

Synthetic Routes and Reaction Conditions

Homatropine hydrobromide can be synthesized through a series of chemical reactions. One method involves the esterification of tropine with O-formyl almond acyl chloride, followed by acidic hydrolysis and salification with hydrobromide . This method avoids the use of toxic solvents like benzene, making it more environmentally friendly and suitable for industrial production .

Industrial Production Methods

The industrial production of homatropine hydrobromide involves similar steps but on a larger scale. The process includes the esterification of tropine, hydrolysis, and salification, with careful control of reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

Homatropine undergoes various chemical reactions, including:

Esterification: Formation of esters from acids and alcohols.

Hydrolysis: Breaking down of compounds by reaction with water.

Salification: Formation of salts from acids and bases.

Common Reagents and Conditions

Esterification: Typically involves acyl chlorides and alcohols under acidic conditions.

Hydrolysis: Requires water and an acid or base catalyst.

Salification: Involves the reaction of acids with bases to form salts.

Major Products

The major products formed from these reactions include homatropine hydrobromide and other related esters and salts .

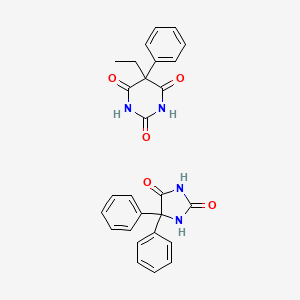

類似化合物との比較

Similar Compounds

Atropine: Another anticholinergic drug with similar effects but longer duration of action.

Scopolamine: Used for motion sickness and has similar anticholinergic properties.

Homatropine Methylbromide: A quaternary ammonium compound used for gastrointestinal issues and as an antitussive.

Uniqueness

Homatropine is less potent than atropine and has a shorter duration of action, making it suitable for applications where a shorter effect is desired . Its combination with hydrocodone as an antitussive also sets it apart from other anticholinergic drugs .

特性

| Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation. | |

CAS番号 |

87-00-3 |

分子式 |

C16H21NO3 |

分子量 |

275.34 g/mol |

IUPAC名 |

[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13?,14?,15?/m0/s1 |

InChIキー |

ZTVIKZXZYLEVOL-NAOUJUTFSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O |

異性体SMILES |

CN1[C@H]2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O |

正規SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O |

melting_point |

191°C as methylbromide and 212°C as hydrobromide |

溶解性 |

Soluble as hydrobromide |

同義語 |

AK-Homatropine Homatropin - POS homatropine homatropine hydrobromide, (endo-(+-)-isomer) homatropine hydrochloride, (endo-(+-)-isomer) homatropine sulfate (1:1), (3(R)-endo)-isomer homatropine sulfate (1:1), (3(S)-endo)-isomer homatropine sulfate (2:1), endo-isomer homatropine, (3(S)-endo)-isomer homatropine, exo-(+-)-isomer I - Homatrine Isopto Homatropine Minims-Homatropin Minims-Homatropine Hydrobromide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

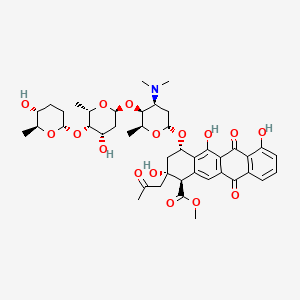

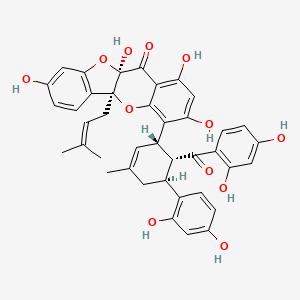

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)

![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)

![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)

![N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1218899.png)